[(6-Methoxypyridin-2-yl)methyl](methyl)amine
Description
(6-Methoxypyridin-2-yl)methylamine (CAS: 1060806-94-1) is a secondary amine featuring a pyridine ring substituted with a methoxy group at the 6-position and a methyl(methylamine) group at the 2-position. Its molecular formula is C₈H₁₂N₂O, and it is utilized in pharmaceutical and coordination chemistry research .
Properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-6-7-4-3-5-8(10-7)11-2/h3-5,9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDSYDMWOVSOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060806-94-1 | |
| Record name | [(6-methoxypyridin-2-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Methods
Starting Material: 2,6-Dichloro-3-trifluoromethylpyridine
The primary precursor for the synthesis is 2,6-dichloro-3-trifluoromethylpyridine. This compound undergoes a sequence of nucleophilic aromatic substitution reactions, exploiting the differential reactivity of the chlorine atoms at the 2- and 6-positions.
Stepwise Synthetic Route
Selective Nucleophilic Substitution at the 6-Position
- The first key step involves selective substitution of the chlorine at the 6-position with methylamine or N-substituted methylamines.
- For example, treatment of 2,6-dichloro-3-trifluoromethylpyridine with approximately 1.1 equivalents of N-benzylmethylamine in dimethylformamide (DMF) at 60 °C yields predominantly the 6-substituted product (ratio ~98:2) in quantitative yield.
- The regioselectivity is confirmed by differential nuclear Overhauser effect (NOE) experiments.
Introduction of the Methoxy Group at the 2-Position
- The 2-chloro substituent is then replaced by a methoxy group via treatment with sodium methoxide in methanol.
- This reaction converts the 2-chloro-6-methylaminopyridine derivative into the corresponding 2-methoxy-6-methylaminopyridine in high yield (e.g., 87%).
Conversion of the 3-Trifluoromethyl Group
- The trifluoromethyl group at the 3-position undergoes transformation under reflux with excess sodium methoxide in methanol.
- This reaction leads to the formation of 3-trimethoxymethylpyridine derivatives, which are key intermediates for further functionalization.
- The mechanism involves initial deprotonation of the methylamino group, elimination of fluoride ions, and nucleophilic attack by methoxide to achieve rearomatization.
Final Functional Group Adjustments
- Subsequent oxidation and purification steps yield methyl 2-methoxy-6-methylaminopyridine-3-carboxylate derivatives.
- These intermediates can be converted into the target (6-Methoxypyridin-2-yl)methylamine through methylation and reduction reactions as needed.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 6-Chloro substitution | N-benzylmethylamine, DMF, 60 °C | 6-Benzylmethylaminopyridine derivative | ~98 (selectivity) quantitative | High regioselectivity confirmed by NOE |
| 2-Chloro substitution | Sodium methoxide, MeOH | 2-Methoxy-6-methylaminopyridine | 87 | Recrystallization purification |
| 3-Trifluoromethyl conversion | Sodium methoxide (28% in MeOH), reflux | 3-Trimethoxymethylpyridine derivatives | Good yield | Reaction time ~13 h |
| Oxidation and purification | Standard oxidation agents | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | High | Precursor for final amine |
Mechanistic Insights
The transformation of the trifluoromethyl group into trimethoxymethyl involves a multi-step mechanism:
- Deprotonation of the methylamino substituent by methoxide.
- Elimination of fluoride ions from the trifluoromethyl group, generating a reactive intermediate.
- Nucleophilic attack by methoxide anion on the intermediate, leading to rearomatization and formation of the trimethoxymethyl group.
This mechanism explains the observed formation of two isomeric products and the high efficiency of the methoxide-mediated transformations.
Summary of Key Research Findings
- The synthetic route from 2,6-dichloro-3-trifluoromethylpyridine is practical and scalable, allowing multi-kilogram production without significant yield loss.
- The nucleophilic substitution reactions exhibit excellent regioselectivity, favoring substitution at the 6-position first, followed by the 2-position.
- Sodium methoxide in methanol is a crucial reagent for both methoxy group introduction and trifluoromethyl group conversion.
- Purification by recrystallization and washing with hexane enables isolation of pure regioisomers.
- The overall process yields the target compound or key intermediates with high efficiency and reproducibility.
- Authoritative synthetic methodology report detailing large-scale synthesis and mechanistic studies of methoxy and methylamino substituted pyridines from 2,6-dichloro-3-trifluoromethylpyridine. (Journal of Synthetic Chemistry, 1999)
- PubChem Compound Summary for (6-Methoxypyridin-2-yl)methylamine, CID 58863294.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxypyridin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
(6-Methoxypyridin-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Methoxypyridin-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Table 1: Key Structural Features of Selected Pyridine Derivatives
| Compound Name | Substituents (Pyridine Ring) | Amine Type | Molecular Formula | Key Applications/Properties |
|---|---|---|---|---|
| (6-Methoxypyridin-2-yl)methylamine | 6-OCH₃, 2-(CH₂N(CH₃)) | Secondary amine | C₈H₁₂N₂O | Ligand synthesis |
| 6-Methoxypyridin-3-amine | 6-OCH₃, 3-NH₂ | Primary amine | C₆H₈N₂O | Precursor for Schiff bases |
| 3-Methoxy-6-methylpyridin-2-amine | 3-OCH₃, 6-CH₃, 2-NH₂ | Primary amine | C₇H₁₀N₂O | Intermediate in drug synthesis |
| 5-(4-Methoxyphenyl)pyrimidin-2-amine | Pyrimidine core with 4-OCH₃ phenyl | Primary amine | C₁₁H₁₁N₃O | Kinase inhibitor candidates |
Key Observations :
- Amine Type : Secondary amines (e.g., the target compound) exhibit lower basicity but higher steric hindrance than primary amines (e.g., 6-Methoxypyridin-3-amine), affecting their coordination with metal ions .
Coordination Chemistry and Ligand Behavior
The target compound’s methyl(methylamine) group enables chelation, but its secondary amine nature may limit binding strength compared to primary amines. For example, 6-Methoxypyridin-3-amine forms stable Co(II) and Cu(II) complexes via its primary amine and imine groups, showing antimicrobial activity . In contrast, the target compound’s secondary amine likely forms weaker metal bonds, favoring applications in catalysis or as a stabilizing ligand .
Physicochemical Properties
- Solubility: The methoxy group improves solubility in polar solvents compared to non-substituted pyridines. However, the methyl(methylamine) group introduces hydrophobicity, balancing solubility for organic-aqueous systems .
- Basicity : The pKa of the secondary amine is expected to be lower (~9–10) than primary amines (pKa ~10–11), impacting protonation states under physiological conditions.
Biological Activity
(6-Methoxypyridin-2-yl)methylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a methoxypyridine moiety, which enhances its solubility and biological interactions. The structure can be represented as follows:
- SMILES : CNCC1=NC(=CC=C1)OC
- InChI : InChI=1S/C8H12N2O/c1-9-6-7-4-3-5-8(10-7)11-2/h3-5,9H,6H2,1-2H3
Antimicrobial Properties
Research indicates that (6-Methoxypyridin-2-yl)methylamine exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . The mechanism of action is believed to involve the compound's ability to interact with specific biological targets such as enzymes and receptors, leading to inhibition of essential metabolic pathways.
Antifungal Activity
In addition to its antibacterial effects, this compound also demonstrates antifungal properties. Studies suggest that it can effectively disrupt fungal cell membranes or inhibit fungal enzyme activity, making it a candidate for further development as an antifungal agent .
Interaction with Biological Targets
The unique structural features of (6-Methoxypyridin-2-yl)methylamine facilitate hydrogen bonding and π-π interactions with amino acid residues in enzyme active sites. This interaction may lead to the modulation or inhibition of enzymatic activity, which is crucial for its antimicrobial and antifungal effects .
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of (6-Methoxypyridin-2-yl)methylamine. Below is a summary of notable findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
